Methyl 4-(1,3-dioxolan-2-yl)benzoate
Description
Methyl 4-(1,3-dioxolan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 1,3-dioxolane ring attached to the para position of the aromatic ring via a methylene group. This compound is of significant interest in organic synthesis due to its role as a protected aldehyde intermediate and its utility in constructing complex molecules.
Synthesis: The compound is synthesized through a nucleophilic substitution reaction. For example, Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (a structurally related derivative) was prepared by refluxing p-hydroxybenzoic acid methyl ester with 4-(1,3-dioxolan-2-yl)benzyl bromide in the presence of K₂CO₃ and 18-crown-6 in acetone, followed by purification via extraction and solvent evaporation . The 1,3-dioxolane group acts as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxolan-2-yl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-2-4-9(5-3-8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
BNHGKLCJHMOJSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)
- Structure : Features a 1,3-dioxolane group at the meta position (vs. para in the target compound) and an ethyl ester (vs. methyl).
- Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane at 80°C for 19–23 hours, yielding 53–66% as a yellow oil .
- Key Difference : The meta substitution and ethyl ester group reduce crystallinity compared to the para-substituted methyl derivative.
Methyl 4-((2-((1,3-dioxolan-2-yl)methyl)-4,5-dimethoxyphenyl)amino)benzoate (C2-Gc8)
- Structure: Combines a 1,3-dioxolane group with dimethoxy and amino substituents.
- Synthesis : Achieved in 73% yield via a multi-step route involving lignin-derived intermediates.
- Applications : Investigated in lignin biorefining for amine production, highlighting the role of dioxolane in stabilizing reactive intermediates .
Piperazine-Linked Quinoline Derivatives (C1–C7)
- Structure: Methyl benzoate derivatives with piperazine-linked quinoline substituents (e.g., bromophenyl, chlorophenyl).
- Synthesis : Synthesized via coupling reactions in acetic acid, yielding crystalline solids.
- Key Difference: The quinoline-piperazine backbone enhances biological activity (e.g., antimicrobial properties) but complicates synthetic workflows compared to simpler dioxolane derivatives .
Functional Group Comparisons
Benzimidazole Derivatives
Ureido Derivatives
- Example : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate.
- Synthesis : Prepared via urea-forming reactions with yields of 31–44%.
- Applications : Explored as histone deacetylase (HDAC) inhibitors, emphasizing the role of bulky substituents in drug design .
Physicochemical and Spectral Properties
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